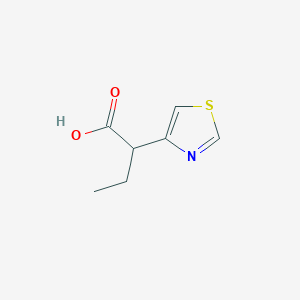

2-(1,3-Thiazol-4-yl)butanoic acid

Beschreibung

2-(1,3-Thiazol-4-yl)butanoic acid is a heterocyclic carboxylic acid featuring a thiazole ring attached to a butanoic acid backbone. The thiazole moiety, a five-membered ring containing nitrogen and sulfur, confers unique electronic and steric properties, while the carboxylic acid group enables hydrogen bonding and salt formation.

Eigenschaften

Molekularformel |

C7H9NO2S |

|---|---|

Molekulargewicht |

171.22 g/mol |

IUPAC-Name |

2-(1,3-thiazol-4-yl)butanoic acid |

InChI |

InChI=1S/C7H9NO2S/c1-2-5(7(9)10)6-3-11-4-8-6/h3-5H,2H2,1H3,(H,9,10) |

InChI-Schlüssel |

ZJYRROVECILAHX-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C1=CSC=N1)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Thiazol-4-yl)butanoic acid typically involves the condensation of thiazole derivatives with butanoic acid precursors. One common method includes the reaction of 4-thiazolylamine with butanoic acid under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of 2-(1,3-Thiazol-4-yl)butanoic acid may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,3-Thiazol-4-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-(1,3-Thiazol-4-yl)butanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(1,3-Thiazol-4-yl)butanoic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid

- Molecular Formula: C₁₁H₉NO₂S

- Molecular Weight : 219.26 g/mol

- Melting Point : 139.5–140°C

- Key Features :

- Substituted with a methyl group on the thiazole ring and a benzoic acid group.

- The aromatic benzoic acid enhances π-π stacking and hydrogen bonding, likely contributing to its higher melting point compared to aliphatic analogs.

- Commercial availability at 97% purity (1g: JPY 62,500; 250mg: JPY 23,300) .

3-Methyl-2-(1,3-thiazol-4-yl)butanoic Acid

- Molecular Formula: C₈H₁₁NO₂S

- Molecular Weight : 185.24 g/mol

- Key Features: Features a methyl branch on the third carbon of the butanoic acid chain, altering steric hindrance and solubility. Lacks an aromatic ring, reducing opportunities for π-π interactions but retaining hydrogen-bonding capability via the carboxylic acid group. No explicit hazard data (GHS pictograms and statements marked as "-") .

Hexadecyl Heptafluorobutanoate

- Molecular Formula : C₂₀H₂₅F₇O₂

- Exact Molecular Weight : 438.23699 g/mol

- Key Features: Fluorinated ester derivative with a long alkyl chain (hexadecyl). Fluorination increases lipophilicity and metabolic stability, making it suitable for applications requiring non-polar solvents or surfactants. The ester group eliminates hydrogen-bonding capacity compared to carboxylic acids, reducing melting points.

N-[4-[2-(3-Hydroxyanilino)-1,3-thiazol-4-yl]phenyl]benzamide

- Key Features: Contains an amide linkage and a hydroxyanilino substituent, enabling diverse hydrogen-bonding patterns.

Structural and Functional Implications

Hydrogen Bonding and Crystallinity

- Carboxylic acid derivatives (e.g., 2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid) exhibit strong hydrogen-bonding networks, as predicted by graph-set analysis . These interactions stabilize crystal lattices, leading to higher melting points.

- Esters (e.g., Hexadecyl Heptafluorobutanoate) lack acidic protons, reducing intermolecular interactions and resulting in lower thermal stability.

Electronic Effects

- Fluorination in Hexadecyl Heptafluorobutanoate enhances electronegativity, improving resistance to oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.